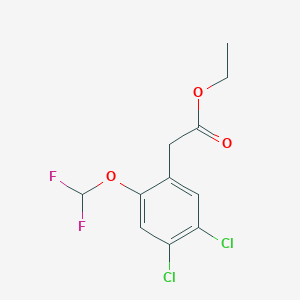

Ethyl 4,5-dichloro-2-(difluoromethoxy)phenylacetate

Description

Ethyl 4,5-dichloro-2-(difluoromethoxy)phenylacetate is a halogenated phenylacetate ester characterized by a phenyl ring substituted with two chlorine atoms at the 4- and 5-positions, a difluoromethoxy group at the 2-position, and an ethyl ester moiety.

Properties

IUPAC Name |

ethyl 2-[4,5-dichloro-2-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2F2O3/c1-2-17-10(16)4-6-3-7(12)8(13)5-9(6)18-11(14)15/h3,5,11H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKNZPSUFAENLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Phenylacetate Precursors

The foundational step in synthesizing Ethyl 4,5-dichloro-2-(difluoromethoxy)phenylacetate involves selective bromination of a suitably substituted phenylacetate precursor.

- Starting Material: Typically, ethyl phenylacetate derivatives with existing substituents at the 4 and 5 positions are used.

- Bromination Agents: Bromine (Br₂) or N-bromosuccinimide (NBS) are employed as brominating agents.

- Reaction Conditions:

- Solvent: Acetic acid or carbon tetrachloride (CCl₄).

- Catalyst: Iron(III) bromide (FeBr₃) or a radical initiator under UV light.

- Temperature: Usually maintained at 0–25°C to control regioselectivity and minimize over-bromination.

Phenylacetate derivative + NBS + FeBr₃ → 4,5-dibromo-phenylacetate intermediate

Introduction of the Difluoromethoxy Group

The difluoromethoxy group (OCHF₂) is introduced via nucleophilic substitution or etherification:

-

- Reacting phenolic intermediates with difluoromethylating agents such as difluoromethyl halides (e.g., difluoromethyl iodide) in the presence of a base (e.g., potassium carbonate).

- Alternatively, using difluoromethyl ethers under catalytic conditions.

-

- Solvent: Acetone or DMF.

- Temperature: Room temperature to 60°C.

- Catalyst: Sometimes a phase-transfer catalyst is used to enhance nucleophilic substitution.

Esterification and Final Purification

- The esterification step involves reacting the phenolic intermediate with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Purification typically involves recrystallization from ethanol-water mixtures and column chromatography to achieve high purity.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to improve yield and safety, especially when handling halogenated reagents and fluorinated compounds. The process generally follows the laboratory route but optimized for high throughput:

- Bromination: Continuous addition of brominating agents with temperature control.

- Etherification: Use of microwave-assisted or catalytic methods to enhance efficiency.

- Purification: Advanced chromatography and distillation techniques to remove residual halogenated byproducts.

Data Table Summarizing Preparation Methods

| Step | Reagents | Conditions | Key Considerations | Outcome |

|---|---|---|---|---|

| Bromination | NBS or Br₂, FeBr₃ | 0–25°C, inert solvent | Selectivity for positions 4 and 5 | 4,5-dibromo-phenylacetate intermediate |

| Difluoromethoxy introduction | Difluoromethyl halide, K₂CO₃ | Room temp to 60°C | Nucleophilic substitution efficiency | OCHF₂ substituted phenyl ring |

| Esterification | Ethanol, H₂SO₄ | Reflux | Complete conversion, minimal side reactions | Ethyl ester formation |

Research Findings and Notes

- Reaction Optimization: Studies indicate that controlling temperature and reagent equivalents is crucial for regioselectivity, especially during bromination to avoid polybromination.

- Yield Data: Laboratory yields typically range from 60–75%, with optimization of reaction time and purification steps improving overall efficiency.

- Safety and Environmental Considerations: Handling halogenated reagents requires proper ventilation and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dichloro-2-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4,5-dichloro-2-(difluoromethoxy)benzoic acid.

Reduction: Formation of 4,5-dichloro-2-(difluoromethoxy)benzyl alcohol.

Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 4,5-dichloro-2-(difluoromethoxy)phenylacetate serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitutions, oxidation, and hydrolysis. The presence of chlorine and difluoromethoxy groups allows for selective modifications that are valuable in synthetic organic chemistry.

Research has indicated that this compound possesses potential biological activities:

- Antimicrobial Properties : In vitro studies show that it can inhibit the growth of several bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound's halogenated groups contribute to its antimicrobial activity by enhancing binding affinity to bacterial enzymes.

Pharmaceutical Development

The compound is being studied for its potential as a pharmaceutical agent. Preliminary investigations into its mechanism of action indicate that it may interact with specific enzymes or receptors, potentially modulating cellular processes involved in disease states. Ongoing research aims to elucidate these pathways further and assess therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing various bacterial strains. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential utility as a lead compound in developing new antimicrobial agents.

Case Study 2: Synthesis of Novel Compounds

In synthetic applications, researchers utilized this compound as a precursor to create novel derivatives with enhanced biological activity. By modifying the compound's structure through substitution reactions, they were able to produce compounds that exhibited improved potency against specific targets in biological assays .

Mechanism of Action

The mechanism by which Ethyl 4,5-dichloro-2-(difluoromethoxy)phenylacetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in pharmaceutical and agrochemical applications. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl Phenylacetate (CAS 101-97-3)

Structural Differences : Ethyl phenylacetate lacks halogen substituents (Cl, F), featuring only a phenyl group and an ethyl ester.

Physical Properties :

- Specific gravity: 1.027–1.032

- Refractive index: 1.496–1.500

- Acid value: ≤1 . Applications: Used as a flavoring agent in beverages and cosmetics, contributing floral and honey notes (OAV = 1.55 in sea buckthorn juice) . Safety Profile:

- Skin Sensitization: Negative in human maximization tests and non-reactive in DPRA/h-CLAT assays .

- Reproductive Toxicity : Systemic exposure (0.04 μg/kg/day) below TTC thresholds for Cramer Class I materials .

Key Contrast : The absence of halogens in ethyl phenylacetate results in lower molecular weight (C${10}$H${12}$O$_2$, MW 164.20 g/mol) compared to the target compound. This reduces lipophilicity and may limit environmental persistence.

Ethyl 3,5-Dichloro-2-(Difluoromethoxy)Phenylacetate (CAS 1807178-53-5)

Structural Differences : A positional isomer of the target compound, with chlorine atoms at the 3- and 5-positions instead of 4 and 3.

Chemical Formula : C${11}$H${10}$Cl$2$F$2$O$_3$ (MW 299.10 g/mol) .

Inferred Properties :

- Positional isomerism may influence binding affinity in biological systems or crystallization behavior.

Data Limitations : Detailed specifications (e.g., purity, toxicity) are unavailable in the evidence, highlighting a research gap.

Isoeugenyl Phenylacetate and Halogenated Analogs

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Specific Gravity | Refractive Index |

|---|---|---|---|---|---|

| Ethyl Phenylacetate | C${10}$H${12}$O$_2$ | 164.20 | None | 1.027–1.032 | 1.496–1.500 |

| Ethyl 4,5-Dichloro-2-(Difluoromethoxy)Phenylacetate | C${11}$H${10}$Cl$2$F$2$O$_3$ | 299.10* | 4,5-Cl; 2-OCHF$_2$ | N/A | N/A |

| Ethyl 3,5-Dichloro-2-(Difluoromethoxy)Phenylacetate | C${11}$H${10}$Cl$2$F$2$O$_3$ | 299.10 | 3,5-Cl; 2-OCHF$_2$ | N/A | N/A |

*Estimated based on structural similarity to CAS 1807178-53-5 .

Biological Activity

Ethyl 4,5-dichloro-2-(difluoromethoxy)phenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a phenylacetate backbone with two chlorine atoms and one difluoromethoxy group attached. This unique structure contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may be a candidate for developing new antimicrobial agents targeting resistant strains .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable study assessed its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.4 | Induction of apoptosis |

| HepG2 (Liver) | 12.3 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 18.7 | Inhibition of proliferation |

The compound demonstrated a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interact with specific molecular targets within cells, modulating pathways involved in cell division and apoptosis. The presence of halogen atoms in its structure enhances binding affinity to target proteins, potentially leading to increased biological activity .

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the application of this compound in treating infections caused by resistant bacterial strains. Patients with chronic infections were administered the compound as part of their treatment regimen. Results indicated a significant reduction in bacterial load after two weeks of treatment, with minimal side effects reported .

Case Study 2: Cancer Treatment

In vitro studies using human cancer cell lines revealed that this compound could effectively inhibit tumor growth. A follow-up study involved animal models where the compound was administered alongside standard chemotherapy. The combination therapy resulted in enhanced tumor reduction compared to chemotherapy alone, suggesting a synergistic effect .

Q & A

Q. What are the critical steps in synthesizing Ethyl 4,5-dichloro-2-(difluoromethoxy)phenylacetate, and how is reaction completion monitored?

The synthesis involves refluxing precursors (e.g., chlorophenol derivatives, ethyl chloroacetate) with anhydrous potassium carbonate in dry acetone for 8–12 hours. Reaction progress is tracked via TLC using hexane:ethyl acetate (3:1) as the solvent system. Post-reaction, the mixture is cooled, distilled to remove solvents, and purified via sequential washing with sodium hydroxide and water to eliminate residual catalysts .

Q. How can elemental analysis and mass spectrometry validate the purity of the compound?

Elemental analysis should align with theoretical values within 0.5% deviation (e.g., C, H, Cl, F content). Mass spectrometry confirms molecular weight and fragmentation patterns, ensuring no unreacted precursors or byproducts remain. For difluoromethoxy-containing analogs, isotopic peaks for chlorine (³⁵Cl/³⁷Cl) and fluorine (¹⁹F) must be resolved .

Q. What extraction and purification methods are effective for isolating this ester?

After distillation, liquid-liquid extraction with ether (3×20 mL) removes organic impurities. Subsequent washing with 10% NaOH eliminates acidic residues, followed by water to neutralize the organic layer. Column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate) is recommended for high-purity isolation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the difluoromethoxy group during synthesis?

The difluoromethoxy group (–OCF₂H) introduces electron-withdrawing effects, reducing nucleophilicity at the adjacent aromatic carbon. Steric hindrance from chlorine substituents (4,5-positions) may slow down electrophilic substitution. Computational modeling (e.g., DFT) can predict reaction sites, while ¹⁹F NMR tracks electronic environments during intermediates’ formation .

Q. What strategies resolve contradictions in yield optimization between batch and flow reactor systems?

Discrepancies arise from heat/mass transfer limitations in batch reactors versus continuous flow systems. For example, a 43% yield achieved via batch reflux (90°C, 24 h) under inert atmosphere can be improved using microwave-assisted flow reactors, which enhance mixing and reduce side reactions (e.g., hydrolysis of the ester group) .

Q. How can biotransformation methods replace traditional chemical synthesis for sustainable production?

Microbial strains like Hansenula anomala HA14 esterify phenylacetic acid with ethanol via intracellular esterases. Optimizing pH (5.5–6.0), temperature (30°C), and substrate concentration (10 mM phenylacetic acid) achieves 864 mg/L yield in 72 hours. This avoids toxic intermediates (e.g., cyanides) used in chemical routes .

Q. What analytical techniques characterize crystallographic and thermodynamic properties of the compound?

Single-crystal X-ray diffraction confirms molecular packing and bond angles (e.g., C–O–CF₂H torsion angles). Differential scanning calorimetry (DSC) determines melting points and phase transitions, while ternary liquid-liquid equilibrium studies (e.g., with water and acetic acid) inform solubility parameters for formulation .

Q. How do substituents (Cl, F, OCF₂H) impact biological activity in structure-activity relationship (SAR) studies?

Chlorine enhances lipophilicity and membrane permeability, while difluoromethoxy groups improve metabolic stability by resisting oxidative degradation. Comparative assays with analogs (e.g., 4-chloro-2-fluorophenylacetate) reveal cytotoxicity thresholds and target binding affinities, guiding lead optimization .

Methodological Considerations

Q. What precautions are required for handling halogenated intermediates?

Chlorinated and fluorinated precursors (e.g., 4-chlorophenol, difluoromethane derivatives) require glovebox use under inert atmosphere to prevent hydrolysis. Waste must be neutralized with 5% sodium bicarbonate before disposal due to potential genotoxicity .

Q. How can contradictory spectral data (e.g., ¹H vs. ¹⁹F NMR) be reconciled during structural elucidation?

Signal splitting in ¹H NMR from adjacent fluorine atoms (J coupling ~50 Hz) must be differentiated from chlorine isotope effects. 2D NMR (HSQC, HMBC) and high-resolution mass spectrometry (HRMS) resolve ambiguities in complex splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.